molecular formula C9H8N4O B7577321 2-Pyrazol-1-ylpyridine-4-carboxamide

2-Pyrazol-1-ylpyridine-4-carboxamide

Cat. No. B7577321
M. Wt: 188.19 g/mol
InChI Key: UZLBPZALZAMYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrazol-1-ylpyridine-4-carboxamide, also known as PP2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PP2 is a small molecule inhibitor that has been shown to selectively inhibit the activity of certain protein kinases, making it a valuable tool for studying cellular signaling pathways.

Mechanism of Action

2-Pyrazol-1-ylpyridine-4-carboxamide selectively inhibits the activity of certain protein kinases, including Src family kinases and Abl kinases. By inhibiting these kinases, 2-Pyrazol-1-ylpyridine-4-carboxamide disrupts cellular signaling pathways that are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical effects of 2-Pyrazol-1-ylpyridine-4-carboxamide include the inhibition of protein kinase activity, as well as the modulation of downstream signaling pathways. The physiological effects of 2-Pyrazol-1-ylpyridine-4-carboxamide vary depending on the specific cellular context, but can include inhibition of cell growth and proliferation, modulation of synaptic plasticity and memory formation, and modulation of immune cell activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-Pyrazol-1-ylpyridine-4-carboxamide in lab experiments is its selectivity for certain protein kinases, which allows for more precise manipulation of cellular signaling pathways. However, one limitation of using 2-Pyrazol-1-ylpyridine-4-carboxamide is its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving 2-Pyrazol-1-ylpyridine-4-carboxamide. One area of interest is the development of more selective and potent inhibitors of specific protein kinases. Another area of interest is the use of 2-Pyrazol-1-ylpyridine-4-carboxamide in combination with other therapeutic agents to enhance their efficacy. Additionally, there is ongoing research into the potential use of 2-Pyrazol-1-ylpyridine-4-carboxamide in the treatment of various diseases, including cancer and autoimmune disorders.
In conclusion, 2-Pyrazol-1-ylpyridine-4-carboxamide is a valuable tool for studying cellular signaling pathways and has potential applications in various fields of scientific research. Its selectivity for certain protein kinases makes it a valuable tool for manipulating cellular signaling pathways, but its potential off-target effects must be carefully considered when interpreting experimental results. Ongoing research into the development of more selective inhibitors and the potential therapeutic applications of 2-Pyrazol-1-ylpyridine-4-carboxamide is likely to yield further insights into its mechanisms of action and potential applications.

Synthesis Methods

2-Pyrazol-1-ylpyridine-4-carboxamide can be synthesized through a multi-step process involving the reaction of pyrazole and pyridine derivatives. The most commonly used method for synthesizing 2-Pyrazol-1-ylpyridine-4-carboxamide involves the reaction of 2-bromo-5-nitropyridine with 3,5-dimethylpyrazole, followed by reduction with palladium on carbon and subsequent reaction with 4-aminobenzoic acid.

Scientific Research Applications

2-Pyrazol-1-ylpyridine-4-carboxamide has been extensively studied for its potential applications in cancer research, as well as in the fields of neuroscience and immunology. In cancer research, 2-Pyrazol-1-ylpyridine-4-carboxamide has been shown to inhibit the activity of certain protein kinases that are involved in tumor growth and metastasis. In neuroscience, 2-Pyrazol-1-ylpyridine-4-carboxamide has been used to study the role of protein kinases in synaptic plasticity and memory formation. In immunology, 2-Pyrazol-1-ylpyridine-4-carboxamide has been shown to modulate the activity of immune cells, making it a potential therapeutic agent for autoimmune diseases.

properties

IUPAC Name

2-pyrazol-1-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-9(14)7-2-4-11-8(6-7)13-5-1-3-12-13/h1-6H,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLBPZALZAMYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrazol-1-ylpyridine-4-carboxamide

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